molecular formula C11H15BFNO2 B1453985 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 842136-58-7

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Katalognummer: B1453985
CAS-Nummer: 842136-58-7
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: WGPVNHXZZUGSMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This compound stands as a remarkable example of sophisticated molecular design in organoboron chemistry. This compound, catalogued under Chemical Abstracts Service number 842136-58-7, represents a fusion of two critical functional elements: a fluorinated pyridine ring system and a pinacol boronic ester moiety. The molecular structure incorporates the molecular formula C₁₁H₁₅BFNO₂ with a molecular weight of 223.05 grams per mole, establishing it as a moderately sized heterocyclic organoboron compound.

The compound's structural complexity emerges from its dual functionality, where the pyridine nitrogen provides coordination capabilities and electronic modulation, while the fluorine substituent influences both electronic properties and metabolic stability. The boronic ester functionality, protected by the pinacol group, serves as a versatile handle for chemical transformations, particularly in palladium-catalyzed cross-coupling reactions. This architectural arrangement creates a compound that bridges multiple areas of synthetic chemistry, from heterocyclic chemistry to organometallic catalysis.

The systematic nomenclature reveals the compound's structural hierarchy, beginning with the 2-fluoro substitution on the pyridine ring, followed by the 6-position attachment of the tetramethyl dioxaborolane group. Alternative nomenclature includes 6-Fluoropyridine-2-boronic acid pinacol ester, which emphasizes the boronic acid derivative nature of the compound when considering its hydrolyzed form. The pinacol ester protection strategy represents a critical design feature, providing stability during synthesis and storage while maintaining reactivity under appropriate reaction conditions.

Historical Context and Relevance in Organoboron Chemistry

The development of this compound must be understood within the broader evolution of organoboron chemistry, which has fundamentally transformed synthetic organic chemistry over the past several decades. The historical foundation of organoboron chemistry traces back to the pioneering work of Herbert C. Brown, whose discovery of hydroboration in 1956 opened unprecedented pathways for carbon-boron bond formation. Brown's serendipitous discovery occurred during investigations of alkene reduction with lithium aluminum hydride, leading to the recognition that alkenes could insert into borane bonds with anti-Markovnikov selectivity.

The significance of organoboron compounds extends far beyond their initial discovery, evolving into one of the most versatile classes of synthetic intermediates in modern chemistry. The development of boronic acids and their derivatives, including pinacol esters like the compound under investigation, represents a natural progression from Brown's initial hydroboration chemistry. These compounds enable numerous chemical transformations, with the most prominent being the Suzuki-Miyaura cross-coupling reaction, which has become indispensable in pharmaceutical synthesis, materials science, and academic research.

The introduction of fluorinated pyridine boronic esters represents a more recent advancement in this field, addressing specific synthetic challenges in medicinal chemistry and materials science. Fluorinated pyridines have gained particular importance due to their enhanced metabolic stability, altered electronic properties, and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The combination of fluorine substitution with boronic ester functionality creates compounds that serve as versatile building blocks for accessing fluorinated heterocyclic targets, which are increasingly important in drug discovery and development.

The methodological approaches to synthesizing pyridinylboronic acids and esters have evolved through five primary strategies: halogen-metal exchange followed by borylation, directed ortho-metallation with subsequent borylation, palladium-catalyzed cross-coupling with tetraalkoxydiborane reagents, iridium or rhodium-catalyzed carbon-hydrogen borylation, and cycloaddition approaches. These synthetic methodologies have enabled access to increasingly complex pyridinylboronic derivatives, including fluorinated variants that were previously challenging to prepare.

Scope of Research Outline

The comprehensive analysis of this compound encompasses multiple dimensions of chemical investigation, establishing a framework for understanding both its fundamental properties and practical applications. This research outline addresses the compound from structural, synthetic, and application perspectives, providing a thorough examination of its role in contemporary chemistry.

The structural analysis component focuses on detailed molecular characterization, including spectroscopic properties, electronic structure, and conformational behavior. Understanding these fundamental characteristics provides insight into the compound's reactivity patterns and stability profile under various conditions. The pinacol ester protection strategy represents a critical aspect of the compound's design, balancing stability requirements with synthetic utility, and this protection mechanism requires detailed examination to understand optimal handling and reaction conditions.

Parameter Value Source
Molecular Formula C₁₁H₁₅BFNO₂
Molecular Weight 223.05 g/mol
Chemical Abstracts Service Number 842136-58-7
Storage Temperature -20°C
Purity Specification ≥95%
Physical State Solid

The synthetic methodology investigation encompasses both the preparation of this compound and its utilization in subsequent transformations. The compound's synthesis likely involves halogen-metal exchange chemistry or direct borylation approaches, representing state-of-the-art methodology in organoboron chemistry. Understanding these synthetic pathways provides insight into scalability, cost considerations, and potential alternative approaches for accessing this important intermediate.

Applications research focuses on the compound's utility in cross-coupling reactions, particularly Suzuki-Miyaura chemistry, where it serves as a nucleophilic partner for carbon-carbon bond formation. The fluorinated pyridine framework makes this compound particularly valuable for pharmaceutical applications, where fluorine incorporation often enhances drug-like properties. Material science applications also represent an important area of investigation, as fluorinated heterocycles find increasing use in electronic materials and specialty polymers.

Eigenschaften

IUPAC Name

2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPVNHXZZUGSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655167
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842136-58-7
Record name 2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H19BFNO2C_{13}H_{19}BFNO_2, with a molecular weight of approximately 251.11 g/mol. The compound contains a pyridine ring substituted with a fluorine atom and a boronic ester group, which is significant for its reactivity in various chemical reactions.

PropertyValue
Molecular FormulaC13H19BFNO2C_{13}H_{19}BFNO_2
Molecular Weight251.11 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronic ester group. Boronic acids and their derivatives are known to form reversible covalent bonds with diols in biological systems, which can modulate enzyme activity and influence metabolic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition : Studies have shown that boronic esters can act as inhibitors for enzymes such as proteases and kinases. For example:
    • A related compound demonstrated nanomolar-level inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), highlighting the potential of this class of compounds in targeting signaling pathways involved in cancer and neurodegenerative diseases .
  • Anti-inflammatory Properties : Compounds containing boronic ester groups have been reported to exhibit anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and nitric oxide production in microglial cells .
  • Antioxidant Activity : Some studies have evaluated the antioxidant properties of similar compounds through ORAC assays, showing their potential to mitigate oxidative stress .

Case Studies

Several studies have investigated the biological activities of pyridine derivatives with boronic acid functionalities:

  • Study on DYRK1A Inhibitors : A study focused on the design and synthesis of DYRK1A inhibitors revealed that modifications on the pyridine ring significantly influenced the inhibitory potency. The most effective derivatives exhibited IC50 values in the low nanomolar range .
  • Anti-inflammatory Effects : Another study evaluated the anti-inflammatory effects of boronic acid derivatives in BV2 microglial cells. The results indicated that specific substitutions on the pyridine ring enhanced the compounds' ability to reduce nitric oxide levels significantly compared to controls .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

The 2,6-difluoro analog may exhibit enhanced reactivity due to dual electron-withdrawing effects but could face steric challenges in coupling reactions.

Applications: Methoxy and ethoxy derivatives are primarily used as synthetic building blocks , whereas fluorine-containing analogs (e.g., target compound) are favored in drug discovery for their metabolic stability and improved pharmacokinetics . Boronate esters with fused heterocycles (e.g., isoquinoline in ) are utilized in materials science and as ligands in catalysis .

Vorbereitungsmethoden

Reaction Conditions Summary

Parameter Typical Conditions
Catalyst PdCl2(dppf).CH2Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane adduct)
Base Sodium carbonate (2M aqueous solution)
Solvent 1,2-Dimethoxyethane (DME), sometimes with ethanol
Temperature 80–100 °C
Reaction Time 2 hours
Workup Cooling, extraction with ethyl acetate, filtration, concentration
Purification Silica gel chromatography (elution with ethyl acetate/hexane)

This method is supported by multiple experimental examples where this compound is either prepared directly or used as a reagent for further coupling reactions.

Detailed Preparation Procedure

Borylation of Halogenated Fluoropyridine

  • Starting Material : A halogenated fluoropyridine such as 2-chloro- or 2-iodo-6-fluoropyridine.
  • Reagents : Bis(pinacolato)diboron (B2pin2), PdCl2(dppf).CH2Cl2 catalyst, sodium carbonate base.
  • Solvent : 1,2-dimethoxyethane (DME).
  • Process : The halogenated fluoropyridine is reacted with bis(pinacolato)diboron in the presence of the palladium catalyst and sodium carbonate at elevated temperature (80–100 °C) for about 2 hours under stirring.
  • Workup : After completion (monitored by LCMS or TLC), the reaction mixture is cooled, diluted with ethyl acetate, filtered, and concentrated.
  • Purification : The crude product is purified by silica gel chromatography using a gradient elution from 0% to 40–45% ethyl acetate in hexane to afford the pure this compound.

Representative Experimental Data

Step Starting Material (mg) This compound (mg) Catalyst (mg) Base (mL, 2M Na2CO3) Solvent (mL DME) Temp (°C) Time (h) Yield (mg) LCMS (m/z) Retention Time (min)
1 50 50 18.31 0.247 0.7 80 ~2 39.5 244.0 0.89
2 429 This compound (429) 87 2.406 7.5 100 2 360 407.2 0.85
3 655 This compound (655) 133 4.48 15 95 2 440 322.2 0.53

These data illustrate the reproducibility of the borylation reaction under similar catalytic conditions with varying substrates and scale.

Summary Table of Preparation Methods

Method Aspect Details
Synthetic Route Pd-catalyzed borylation of halogenated fluoropyridines
Catalyst PdCl2(dppf).CH2Cl2
Base Sodium carbonate (aqueous)
Solvent 1,2-Dimethoxyethane (DME), sometimes with ethanol
Temperature Range 80–100 °C
Reaction Time Approximately 2 hours
Purification Silica gel chromatography (ethyl acetate/hexane gradient)
Yield Range Moderate to high (typically 70–90% depending on scale)
Analytical Confirmation LCMS, NMR, HPLC

Research Findings and Applications

  • The described preparation method is widely used for synthesizing boronate ester-functionalized fluoropyridines, which serve as versatile intermediates in Suzuki coupling reactions for the construction of complex heteroaromatic compounds.
  • The high regioselectivity and good yield of this borylation reaction make it suitable for pharmaceutical intermediate synthesis.
  • Literature reports confirm the robustness of the Pd(dppf) catalyst system for such borylations, with sodium carbonate as a mild base providing optimal reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.